N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
Description
Historical Evolution of Indole-Based Acetamide Research
The exploration of indole-based acetamides traces its origins to the mid-20th century, when researchers first recognized the structural versatility and biological relevance of indole alkaloids in natural products. Early studies focused on isolating indole derivatives from plant sources, such as Catharanthus roseus, which yielded vinca alkaloids with antitumor properties. The synthetic modification of indole scaffolds gained momentum in the 1970s, driven by advancements in coupling reagents like 1,1-carbonyldiimidazole (CDI), enabling efficient amide bond formation between indole carboxylic acids and aromatic amines.
A pivotal milestone emerged with the discovery of indole-3-acetamide hydrolase (AMI1) in Arabidopsis thaliana, which catalyzed the conversion of indole-3-acetamide to auxin (indole-3-acetic acid), linking indole acetamides to plant growth regulation. Parallel work in medicinal chemistry revealed that N-substituted indole acetamides exhibited enzyme inhibitory activity, particularly against α-amylase and Plasmodium falciparum ATP4, underscoring their therapeutic potential. The compound N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide represents a modern iteration of this scaffold, incorporating a 2,3-dihydroindole moiety and a 4-aminomethylphenyl group to optimize physicochemical and target-binding properties.
Significance in Medicinal Chemistry and Drug Discovery
Indole acetamides occupy a critical niche in drug discovery due to their dual capacity for hydrophobic interactions (via the indole ring) and hydrogen bonding (via the acetamide linker). Structural analogs have demonstrated:
- Antihyperglycemic Activity : Indole-3-acetamides inhibit α-amylase with IC50 values as low as 1.09 μM, rivaling the standard acarbose (IC50 = 0.92 μM).
- Antioxidant Potential : Derivatives scavenge DPPH and ABTS radicals at IC50 values of 0.35–2.75 μM, positioning them as multifunctional agents for metabolic disorders.
- Antimalarial Action : N-Acetamide indoles targeting Plasmodium PfATP4 exhibit submicromolar EC50 values, with optimized analogs like WJM664 showing transmission-blocking efficacy.
The introduction of a 2,3-dihydroindole group in This compound likely enhances conformational rigidity, potentially improving target selectivity. Meanwhile, the 4-aminomethylphenyl substituent may facilitate solubility and passive diffusion across biological membranes, addressing historical challenges in indole derivative pharmacokinetics.
Research Objectives and Scientific Scope
Current research on This compound prioritizes three objectives:
- Elucidating Structure-Activity Relationships (SAR) : Determine how the 2,3-dihydroindole motif and 4-aminomethylphenyl group influence binding to enzymes like α-amylase or PfATP4, building on precedents set by compounds 15 and WJM664.
- Optimizing Synthetic Routes : Refine one-pot multicomponent reactions using CDI or Suzuki couplings to scale production, as demonstrated in indole-3-acetamide and N-acetamide indole syntheses.
- Identifying Novel Therapeutic Applications : Explore untapped indications, such as neurodegenerative diseases, where indole acetamides’ antioxidant properties may mitigate oxidative stress.
Future studies must address gaps in molecular profiling, including crystallographic data on target engagement and in vivo efficacy validation, to fully realize this compound’s potential.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-11-13-5-7-15(8-6-13)19-17(21)12-20-10-9-14-3-1-2-4-16(14)20/h1-8H,9-12,18H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTGVJOUWWOWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. Initially, 4-aminomethylbenzene is reacted with chloroacetyl chloride to form 4-(aminomethyl)benzyl chloride. This intermediate is then reacted with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yield and purity. This might include using continuous flow reactors, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitro compounds.
Reduction: Reduction reactions can be performed to convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as alkyl halides and bases like triethylamine are often used.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Reduced amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions. Medicine: Industry: The compound could be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide exerts its effects involves binding to specific molecular targets. The amine group can interact with receptors or enzymes, modulating their activity. The indole moiety may play a role in crossing cell membranes, enhancing the compound's bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
Indole/Indoline Derivatives
The indoline moiety is a common feature among analogs, but substitution patterns and electronic properties vary:
- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) : Contains a fully aromatic indole ring with a 4-chlorobenzoyl substituent. The chloro and fluoro groups increase lipophilicity but reduce hydrogen-bonding capacity compared to the aminomethyl group in the target compound.
- N-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide : Features a sulfonyl group bridging the indoline and phenyl rings, introducing steric bulk and polarizability. The isopropylphenoxy side chain enhances hydrophobic interactions but lacks the protonatable amine in the target compound.
Acetamide Modifications
- N-(2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide : Incorporates a hydroxy-methoxyindole system, enabling stronger hydrogen-bonding interactions but lacking the rigid phenylaminomethyl group.
Physicochemical Properties
*Predicted pKa based on structural similarity to analogs .
Key Observations:
- The aminomethyl group in the target compound provides a primary amine (pKa ~9–10), enabling salt formation (e.g., dihydrochloride) and enhancing solubility .
- Halogenated analogs (e.g., 10j, 10l) exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding .
- Sulfonyl-containing analogs show higher molecular weights and densities, correlating with enhanced crystallinity and stability.
Anticancer Activity
- Compounds 10j–10m demonstrate moderate to potent anticancer activity by targeting Bcl-2/Mcl-1 proteins.
- The target compound’s aminomethyl group may facilitate cell membrane penetration and interaction with negatively charged residues in protein-binding pockets, a mechanism less accessible to halogenated analogs.
Hydrogen-Bonding Networks
- The target’s NH2 group participates in R22(10) hydrogen-bonding motifs , similar to patterns observed in dichlorophenylacetamide derivatives . This contrasts with sulfonyl analogs, which rely on weaker van der Waals interactions .
Biological Activity
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide, also known by its CAS number 953892-33-6, is a compound with significant biological activity. This article provides a comprehensive overview of its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H19N3O
- Molecular Weight : 281.35 g/mol
- Melting Point : 126 - 128°C
- Hydrophobicity (logP) : 2.294
- Purity : Minimum 95% .
This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The compound has been studied for its potential as an anti-cancer agent, anti-inflammatory compound, and neuroprotective agent.
Anti-Cancer Activity
Research indicates that this compound may possess significant anti-cancer properties. For instance:
-
Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values indicate its potency in inhibiting cell proliferation:
Cell Line IC50 (µg/mL) A-431 (epidermoid carcinoma) < 1.98 Jurkat (T-cell leukemia) < 1.61
These results suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and interactions with key proteins involved in cell survival .
Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS, which are crucial in the inflammatory response. This inhibition contributes to reduced inflammation in various models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components:
- Aminomethyl Group : The presence of the aminomethyl group enhances binding affinity to target proteins.
- Indole Moiety : The indole structure is essential for biological activity, contributing to the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Phenyl Ring Substituents : Variations in substituents on the phenyl ring can significantly influence the compound's potency and selectivity against different biological targets .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A recent investigation demonstrated that this compound significantly reduced cell viability in human cancer cell lines compared to controls. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm apoptotic induction .
- Anti-inflammatory Model : In animal models of inflammation, treatment with this compound resulted in a marked decrease in swelling and pain response compared to untreated groups. Histological analysis revealed a reduction in inflammatory cell infiltration .
Q & A
Basic Questions
Q. What are the recommended synthetic methodologies for N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide?
- Methodology :
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC) with dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base. For example, describes coupling 3,4-dichlorophenylacetic acid with 4-aminoantipyrine under these conditions .
- Purification : Crystallization via slow evaporation of DCM or methylene chloride yields pure crystals suitable for structural analysis .
- Key Parameters :
| Reagent | Solvent | Temperature | Reaction Time |
|---|---|---|---|
| EDC, TEA | DCM | 273 K | 3 hours |
Q. How can structural characterization of this compound be performed?
- Techniques :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and analyze hydrogen-bonding networks .
- Spectroscopy : , , and HRMS (High-Resolution Mass Spectrometry) for verifying molecular identity and purity, as demonstrated for analogous indole derivatives in .
Q. What physicochemical properties are critical for preliminary evaluation?
- Key Properties :
- Solubility : Test in polar (e.g., DMSO) and non-polar solvents to guide formulation for biological assays.
- Stability : Assess via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points (e.g., 473–475 K in ) .
Q. How to assess preliminary biological activity?
- Approach :
- Screen against cancer cell lines (e.g., Bcl-2/Mcl-1 inhibition assays) using MTT or apoptosis assays. highlights substituent-dependent anticancer activity in similar indole derivatives .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence crystal packing and stability?
- Analysis :
- Graph Set Notation : Use Etter’s formalism (e.g., R(10) motifs in ) to classify hydrogen bonds and predict supramolecular architectures .
- Impact : Dimers formed via N–H⋯O bonds (as in ) enhance thermal stability and solubility profiles .
Q. What conformational flexibility exists in the solid state, and how does it affect properties?
- Method :
- X-ray Analysis : Compare dihedral angles between aromatic rings. reports three conformers with dihedral angles of 54.8°, 76.2°, and 77.5°, affecting molecular packing .
- Table : Conformational Variations in Asymmetric Unit ():
| Molecule | Dichlorophenyl-Pyrazole Dihedral Angle |
|---|---|
| A | 54.8° |
| B | 76.2° |
| C | 77.5° |
Q. How can structure-activity relationships (SAR) guide optimization for biological targets?
- Strategy :
- Substituent Variation : Modify substituents on the phenyl and indole rings (e.g., chloro, nitro, pyridyl) and test activity. shows chloro/nitro groups enhance anticancer potency in analogous compounds .
- SAR Table (Example from ) :
| Compound | Substituent | Bioactivity (IC) |
|---|---|---|
| 10j | 4-Cl, 4-F | 8% yield, active |
| 10l | 4-NO | 14% yield, most potent |
Q. How to resolve contradictions in reported biological activity data?
- Approach :
- Assay Standardization : Control variables like cell line origin, incubation time, and solvent (e.g., DMSO concentration).
- Substituent Effects : Re-evaluate substituent electronic/steric contributions (e.g., electron-withdrawing groups in improve activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
